molecular formula C10H11BrCl2O B1377587 5-Bromo-2-butoxy-1,3-dichlorobenzene CAS No. 1242070-95-6

5-Bromo-2-butoxy-1,3-dichlorobenzene

Cat. No. B1377587
M. Wt: 298 g/mol
InChI Key: JJTBAFFOGJDIEJ-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1,3-dichlorobenzene is a chemical compound with the molecular formula C10H11BrCl2O . It is used in various chemical reactions and has significant value in organic synthesis .


Synthesis Analysis

The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxy-1,3-dichlorobenzene can be represented by the InChI code: 1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .


Chemical Reactions Analysis

5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-butoxy-1,3-dichlorobenzene is 298 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : “5-Bromo-2-butoxy-1,3-dichlorobenzene” is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .
  • Method : The protodeboronation process utilizes a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

α-Glucosidase Inhibitors

  • Field : Medicinal Chemistry
  • Application : Benzimidazole derivatives, such as “5-Bromo-2-butoxy-1,3-dichlorobenzene”, have been evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Method : The synthetic compounds were characterized by different spectroscopic techniques and evaluated for their in vitro α-glucosidase inhibitory activities .
  • Results : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .

Future Directions

The future directions of 5-Bromo-2-butoxy-1,3-dichlorobenzene research could involve further development of the protodeboronation process and exploration of its potential applications in various chemical reactions .

properties

IUPAC Name

5-bromo-2-butoxy-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBAFFOGJDIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291303
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxy-1,3-dichlorobenzene

CAS RN

1242070-95-6
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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